6H-thiazolo[5,4-e]indazol-2-amine (CAS: 21444-01-9) is a heterocyclic compound featuring a thiazole ring fused to an indazole core. This structural combination is significant in medicinal chemistry, as both the 2-aminothiazole and indazole motifs are independently recognized as key pharmacophores in the design of protein kinase inhibitors. The fused bicyclic system provides a rigid, structurally defined scaffold that is utilized as a foundational building block for developing targeted therapeutics, particularly those aimed at the ATP-binding site of kinases involved in cell cycle regulation and signal transduction.
Attempting to substitute this fused scaffold with simpler, non-fused 2-aminothiazoles or indazoles for kinase inhibitor development is often inefficient. The covalent fusion in 6H-thiazolo[5,4-e]indazol-2-amine creates a conformationally restricted structure that pre-organizes key hydrogen bonding groups, particularly the 2-amino group, for optimal interaction with the kinase hinge region—a critical anchor point for potent inhibitors. Using separate precursors or alternative heterocyclic cores fails to replicate this precise three-dimensional geometry, which can lead to a significant loss of binding affinity and selectivity. The thiazolo-indazole core thus serves as an advanced intermediate that bypasses the synthetic uncertainties and potential low yields of fusing the two ring systems late in a synthesis campaign.
The 2-aminothiazole moiety is a validated kinase hinge-binding element, fundamental to the mechanism of highly potent inhibitors like Dasatinib, which targets Abl kinase with sub-nanomolar efficacy. In a study of diaminothiazole inhibitors of Cyclin-Dependent Kinase 2 (CDK2), optimization of a hit compound with an IC50 of 15 µM led to derivatives with IC50 values as low as 0.9 nM, demonstrating the power of the 2-aminothiazole core in achieving high potency. Procuring the pre-fused 6H-thiazolo[5,4-e]indazol-2-amine scaffold provides direct access to this critical pharmacophore on a rigid core suitable for further elaboration.
| Evidence Dimension | Inhibitory Potency (IC50) of Optimized 2-Aminothiazole Analogs |
| Target Compound Data | Provides the core 2-aminothiazole motif, a feature of inhibitors with IC50 values in the low nanomolar to sub-nanomolar range. |
| Comparator Or Baseline | Initial hit compound from high-throughput screening (IC50 = 15 µM). |
| Quantified Difference | Optimization of the 2-aminothiazole scaffold can yield a >16,000-fold increase in potency. |
| Conditions | Enzymatic inhibition assays against target kinases (e.g., Abl, CDK2). |
This compound provides a validated, high-value chemical fragment for kinase inhibition, saving significant synthetic and optimization time compared to developing a hinge-binding motif from scratch.
The indazole portion of the scaffold is not merely a linker; it is a versatile platform for chemical modification to achieve kinase selectivity and improve drug-like properties. In studies on tetrahydroindazole-based CDK2 inhibitors, modifications to the indazole core resulted in analogs with 2- to 10-fold improved inhibitory activity against various CDK2/cyclin complexes compared to the initial hit compound. The indazole ring offers multiple, synthetically accessible positions for substitution, allowing researchers to systematically probe interactions with specific sub-pockets of a target kinase, a common strategy for differentiating between highly homologous kinase family members.
| Evidence Dimension | Improvement in Inhibitory Activity via Scaffold Modification |
| Target Compound Data | Offers a modifiable indazole core for systematic SAR exploration. |
| Comparator Or Baseline | Unsubstituted or initial hit indazole-based compounds. |
| Quantified Difference | Up to 10-fold improvement in inhibitory activity against specific CDK2/cyclin complexes through indazole modification. |
| Conditions | Enzymatic inhibition assays for CDK2/cyclin A1, E, and O. |
This scaffold is not a one-target solution but a valuable precursor for creating a diverse library of inhibitors with tailored selectivity profiles, increasing the probability of identifying a successful development candidate.
Compared to more flexible bi-aryl or non-fused heterocyclic kinase inhibitors, the rigid, planar structure of the thiazolo-indazole core offers a different set of physicochemical properties. Structural rigidity can reduce the entropic penalty upon binding to a target, potentially enhancing binding affinity. Furthermore, such compact scaffolds can lead to more predictable metabolic profiles and improved cell permeability compared to more complex or flexible structures. For example, in the development of Aurora kinase inhibitors, a related N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold was optimized to yield compounds with favorable properties for in vivo studies. The defined structure of 6H-thiazolo[5,4-e]indazol-2-amine provides a solid foundation for building compounds with desirable ADME (absorption, distribution, metabolism, and excretion) characteristics.
| Evidence Dimension | Scaffold Rigidity and its Impact on Drug-like Properties |
| Target Compound Data | A rigid, fused heterocyclic system. |
| Comparator Or Baseline | More flexible bi-aryl systems or non-fused heterocyclic precursors. |
| Quantified Difference | Qualitative advantage in conformational stability and potential for improved metabolic profile and cell permeability. |
| Conditions | General principles of medicinal chemistry and drug design. |
Procuring this rigid scaffold allows for the development of inhibitors with potentially more favorable and predictable pharmacokinetic properties, a critical factor for successful translation from in vitro activity to in vivo efficacy.
This compound is an ideal starting material for medicinal chemistry programs aiming to generate novel libraries of kinase inhibitors. Its structure incorporates a proven hinge-binding motif and a versatile core for synthetic elaboration, enabling the rapid production of diverse analogs for screening against panels of kinases like CDKs, Src-family kinases, or ALK.
The thiazole and indazole scaffolds are prominent in inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and established targets in oncology. This compound provides a foundation for developing next-generation inhibitors that are selective for specific CDK/cyclin complexes, potentially offering improved efficacy and reduced toxicity compared to less selective agents.
As a rigid, drug-like fragment containing key pharmacophoric features, 6H-thiazolo[5,4-e]indazol-2-amine can be used in FBDD screening to identify novel binding interactions within the ATP pocket of various kinases. Its confirmed utility as a core scaffold provides a high-value starting point for fragment-to-lead evolution.